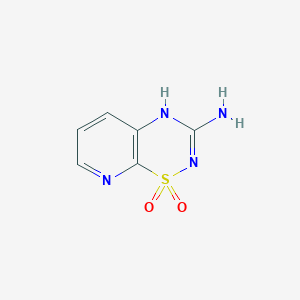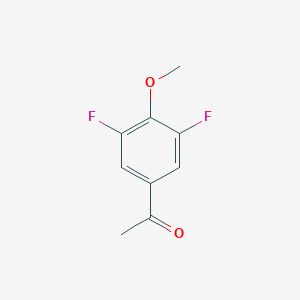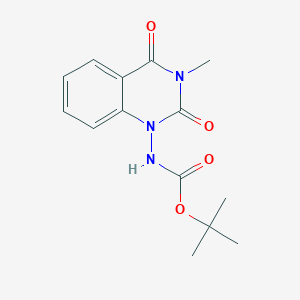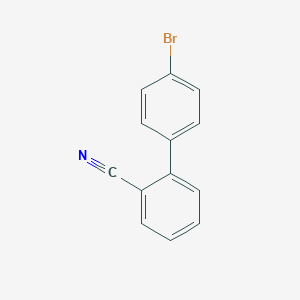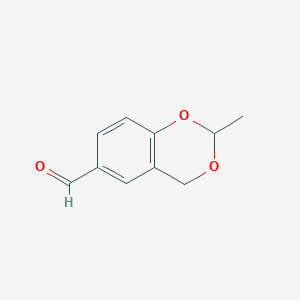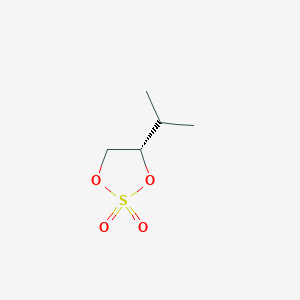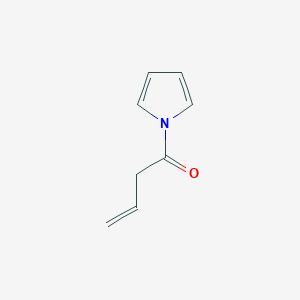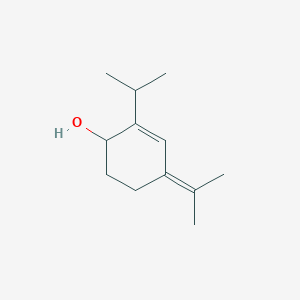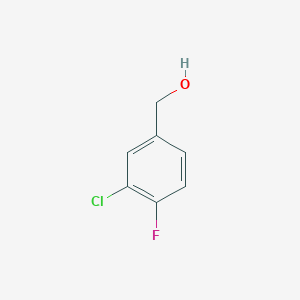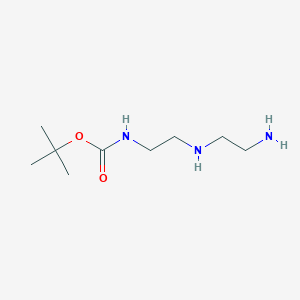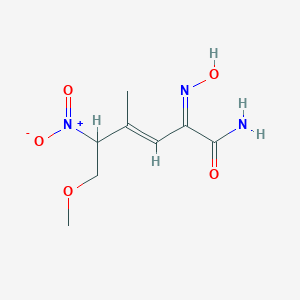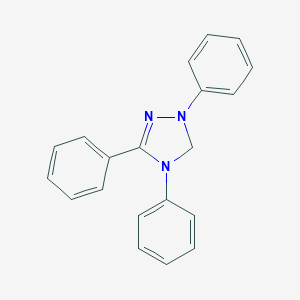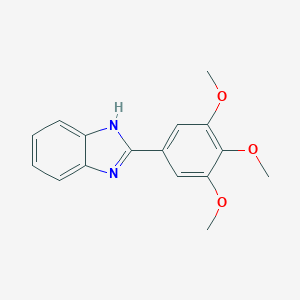
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with trimethoxyphenyl groups, typically involves cyclization reactions and the use of specific reagents to introduce the trimethoxyphenyl moiety. For instance, novel benzimidazole derivatives can be synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole in the presence of acetic acid or triethylamine in acetonitrile as the solvent, indicating a versatile approach to the synthesis of such compounds (Mehranpour & Zahiri, 2014).
Molecular Structure Analysis
Benzimidazole derivatives, including 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, exhibit interesting structural characteristics. The benzimidazole ring system is planar, and molecules of such compounds are arranged in specific orientations depending on their substituents, which can influence their physical and chemical properties. Structural and spectral studies provide insights into the molecular geometry, energy values, and charge distributions of these molecules, with computational methods like Density Functional Theory (DFT) being used to predict their structure and properties accurately (Gürbüz et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives encompasses a range of reactions, including cyclization, condensation, and alkylation. These reactions are crucial for the synthesis of targeted molecular structures with potential biological activity. For example, the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde leads to new benzimidazole compounds with specific structural features (Arslan et al., 2004).
Scientific Research Applications
Anti-Cancer Effects
- Field : Medicinal Chemistry
- Application : The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects .
- Methods : These compounds inhibit various proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
- Results : The compounds have shown remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Anti-Microbial Properties
- Field : Microbiology
- Application : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties .
- Methods : These compounds have been tested against various bacteria and fungi, including Helicobacter pylori and Mycobacterium tuberculosis .
- Results : The compounds have shown significant anti-microbial activity .
Anti-Viral Activity
- Field : Virology
- Application : There have been reports on the antiviral activity of TMP-based compounds .
- Methods : These compounds have been tested against various viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
- Results : The compounds have shown potential antiviral activity .
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZJKGVFZOUCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353843 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
CAS RN |
175714-45-1 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

